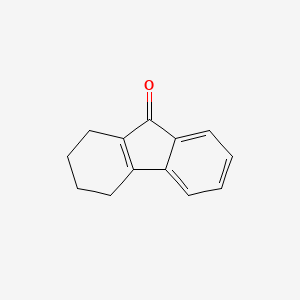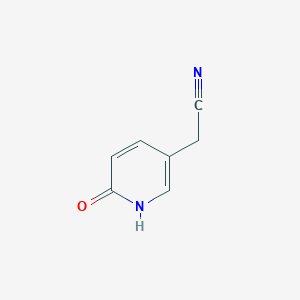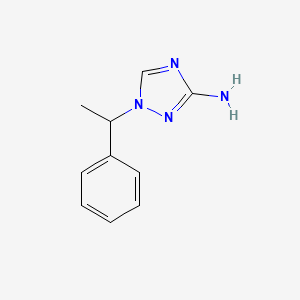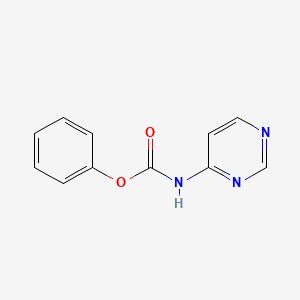![molecular formula C13H21NO4 B8744578 (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol](/img/structure/B8744578.png)
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a dimethoxyphenyl group attached to an ethylamino chain, which is further connected to a propanediol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol typically involves multiple steps. One common method starts with the precursor 3,4-dimethoxyphenethylamine. The synthetic route includes:
Alkylation: The 3,4-dimethoxyphenethylamine is alkylated with an appropriate alkylating agent to introduce the ethylamino group.
Reduction: The resulting intermediate is then reduced to form the desired propanediol structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-pressure reactions to ensure efficient production.
化学反応の分析
Types of Reactions
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
科学的研究の応用
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol involves its interaction with specific molecular targets. It is known to act on beta-1 adrenergic receptors, where it functions as an antagonist. By binding to these receptors, the compound inhibits the normal epinephrine-mediated sympathetic actions, leading to decreased heart rate and blood pressure .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.
Mescaline: A related compound with an additional methoxy group at the 5-position.
Uniqueness
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol is unique due to its specific structural features and its ability to interact with beta-1 adrenergic receptors. This distinguishes it from other phenethylamines, which may have different pharmacological profiles and applications.
特性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol |
InChI |
InChI=1S/C13H21NO4/c1-17-12-4-3-10(7-13(12)18-2)5-6-14-8-11(16)9-15/h3-4,7,11,14-16H,5-6,8-9H2,1-2H3 |
InChIキー |
MXBYDXCALGSKTG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNCC(CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Mesityl-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8744538.png)

![1-[(2,2-Dimethoxyethyl)sulfanyl]-2-methylbenzene](/img/structure/B8744554.png)

![2-(BUT-3-YN-1-YL)IMIDAZO[1,2-A]PYRIDINE](/img/structure/B8744586.png)

![3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8744600.png)


